molecular formula C8H18O3 B14283764 2,4-Dimethylhexane-2,3,4-triol CAS No. 135575-37-0

2,4-Dimethylhexane-2,3,4-triol

Cat. No.: B14283764
CAS No.: 135575-37-0
M. Wt: 162.23 g/mol
InChI Key: SBNZEELAPMRROC-UHFFFAOYSA-N
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Description

Contextualization of 2,4-Dimethylhexane-2,3,4-triol within Aliphatic Polyol Chemistry

This compound is an aliphatic polyol with the chemical formula C8H18O3. nih.gov It is structurally defined as a hexane (B92381) chain with methyl groups at the second and fourth carbon positions, and hydroxyl groups at the second, third, and fourth positions. nih.gov This arrangement classifies it as a branched, vicinal triol. The presence of chiral centers at carbons 3 and 4 introduces stereoisomerism, a key feature of this molecule.

Aliphatic polyester (B1180765) polyols are a broader category that finds extensive use in the manufacturing of polyurethanes for various applications, including elastomers, adhesives, and coatings. shakunindustries.compolyolstechnologies.com Highly branched polyols are particularly useful in rigid polyurethane applications. emeryoleo.com While specific applications for this compound are not widely documented in publicly available literature, its structure is analogous to other polyols used in polymer chemistry. For instance, trimethylolpropane (B17298) is a common triol used to create branched polyesters. lboro.ac.uk

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass162.125594432 Da
Monoisotopic Mass162.125594432 Da
IUPAC NameThis compound
InChIInChI=1S/C8H18O3/c1-5-8(4,11)6(9)7(2,3)10/h6,9-11H,5H2,1-4H3
InChIKeySBNZEELAPMRROC-UHFFFAOYSA-N
SMILESCCC(C)(C(C(C)(C)O)O)O
CAS Number135575-37-0

Data sourced from PubChem CID 15041964. nih.gov

Historical Perspectives and Early Investigations of Branched Triol Systems

The study of polyurethanes dates back to the late 1930s, with initial work focusing on the reaction of aliphatic diisocyanates and diols to form linear polymers. lboro.ac.uk The introduction of triols, such as 1,2,6-hexanetriol (B48424) and trimethylolpropane, allowed for the creation of branched and cross-linked polyesters, expanding the range of properties and applications for these materials. lboro.ac.ukresearchgate.net

While early specific investigations into this compound are not prominent in historical literature, the foundational work on the synthesis and characterization of branched polyols set the stage for understanding such complex structures. The development of synthetic methods was crucial. For example, the synthesis of the related compound 2,4-dimethylpentane-2,3,4-triol (B14441874) has been documented. nih.gov The stereochemistry of such molecules has also been a subject of study, for instance, in determining the chiral centers of compounds like pentane-2,3,4-triol. quora.com

Current Research Landscape and Emerging Trends in Triol Synthesis and Applications

Modern research in polyol chemistry is heavily focused on the development of new synthetic methodologies and the exploration of novel applications. A significant trend is the synthesis of functionalized hyperbranched aliphatic polyesters, which have potential uses in biomedicine, coatings, and as catalysts. cjps.org The ability to modify the terminal hydroxyl groups of these polymers allows for the tailoring of their properties. cjps.org

In the realm of small-molecule triols, there is a continuous effort to develop stereoselective synthetic routes. The diastereoselective synthesis of 1,2,3-triol derivatives from α-oxy ketones represents a modern approach to creating these structures with high stereocontrol. thieme-connect.com Furthermore, enzymatic cascade reactions are being explored for the stereoselective synthesis of vicinal diols, which are precursors to triols. uni-duesseldorf.de The synthesis of chiral building blocks, such as vicinal diols with tertiary carbinol centers, remains a vital area of research for the production of natural products and pharmaceuticals. nih.gov

The synthesis of polyhydroxylated alkanes from unprotected sugars is another emerging area, offering an environmentally friendly route to these compounds. acs.orgresearchgate.net Research into the synthesis of complex chiral molecules often involves vicinal diols and triols as key intermediates. d-nb.info For instance, the construction of tetrahydrofuran (B95107) and tetrahydropyran (B127337) structures has been achieved from 1,2,n-triols. d-nb.infobeilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135575-37-0

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2,4-dimethylhexane-2,3,4-triol

InChI

InChI=1S/C8H18O3/c1-5-8(4,11)6(9)7(2,3)10/h6,9-11H,5H2,1-4H3

InChI Key

SBNZEELAPMRROC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C(C)(C)O)O)O

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethylhexane 2,3,4 Triol

Retrosynthetic Analysis and Key Precursors for 2,4-Dimethylhexane-2,3,4-triol Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the carbon-carbon bonds and the hydroxyl groups.

A logical retrosynthetic approach would involve disconnecting the C3-C4 bond, which could lead to precursors such as a four-carbon and a three-carbon fragment. youtube.com Alternatively, the vicinal triol functionality suggests a precursor alkene, 2,4-dimethyl-2-hexene, which could be dihydroxylated. wikipedia.orglibretexts.org Another strategy involves the oxidation of the parent alkane, 2,4-dimethylhexane. google.comgoogle.com.pgnih.gov

Key precursors identified through this analysis include:

2,4-Dimethyl-2-hexene nih.gov

2,4-Dimethylhexane nih.govchemsrc.com

Simpler carbonyl compounds and organometallic reagents for convergent strategies.

Direct Hydroxylation and Oxidation Routes to this compound

Direct oxidation methods offer a more atom-economical approach to the synthesis of this compound.

Approaches from Unsaturated Hydrocarbon Precursors

The dihydroxylation of an alkene is a common method for synthesizing vicinal diols. wikipedia.org For a triol, a precursor with existing hydroxyl functionality would be necessary, or a diene that could undergo multiple dihydroxylation steps. A plausible unsaturated precursor for this compound is 2,4-dimethyl-2-hexene. nih.gov

The oxidation of alkenes to vicinal diols can be achieved using reagents like osmium tetroxide or potassium permanganate. wikipedia.orglibretexts.org Sharpless asymmetric dihydroxylation is a powerful method for producing chiral diols from alkenes. wikipedia.org To obtain the triol, a subsequent hydroxylation step would be required, potentially through epoxidation followed by hydrolysis. libretexts.org

A potential synthetic route could involve the methylation and hydroxylation of an aromatic unsaturated compound, followed by further functional group manipulation. google.com

Selective Oxidation of Alkane Derivatives

The direct oxidation of C-H bonds in alkanes is a challenging but highly desirable transformation. For a complex molecule like 2,4-dimethylhexane, achieving site-selectivity to install three hydroxyl groups at specific positions is a significant hurdle.

Research into the oxidation of hydrocarbons has shown that certain catalytic systems can achieve selective oxidation. For instance, oxidation catalysts comprising an imide compound and a co-catalyst containing transition metals can be used to oxidize cycloalkanes and other hydrocarbons to alcohols and ketones. epo.org While direct conversion to a triol is not explicitly detailed for this specific substrate, the methodology provides a potential starting point for developing a selective oxidation process.

Multi-step Convergent and Linear Synthesis Strategies for this compound

Multi-step syntheses, while often longer, can provide greater control over the final product's stereochemistry and functionality.

Carbon-Carbon Bond Forming Reactions in Triol Framework Construction

Building the carbon skeleton of this compound can be achieved through various carbon-carbon bond-forming reactions. The aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of organic synthesis for creating C-C bonds. rsc.org A sequence of aldol reactions or related carbonyl addition reactions could assemble the carbon framework while introducing the necessary oxygen functionalities.

Enzymatic processes, such as those catalyzed by transketolase, offer a method for the asymmetric synthesis of chiral polyols through C-C bond formation. researchgate.net These biocatalytic approaches can provide high stereoselectivity, which is crucial for the synthesis of a specific stereoisomer of the target triol.

Functional Group Interconversions Leading to Vicinal Triol Moieties

Functional group interconversions are essential for transforming an initial product from a C-C bond-forming reaction into the final triol. fiveable.mesolubilityofthings.com These transformations can include oxidation, reduction, and substitution reactions.

For example, a molecule with a combination of carbonyl and hydroxyl groups, as would be expected from an aldol-type reaction, can be further manipulated. The reduction of a ketone or aldehyde functional group to a hydroxyl group is a common transformation. fiveable.me

The creation of vicinal diols can be accomplished through the dihydroxylation of an alkene, as previously mentioned. wikipedia.org If the synthesis produces a molecule with a double bond in the correct position, this method can be used to install two of the three required hydroxyl groups. The third hydroxyl group might already be present or could be introduced through a separate reaction sequence.

Chemo-, Regio-, and Stereoselective Control in this compound Formation

The control of chemo-, regio-, and stereoselectivity is paramount in the synthesis of a complex molecule like this compound, which has multiple functional groups and stereocenters. The primary challenge lies in the selective formation of the three hydroxyl groups at the desired positions and with the correct spatial orientation.

Chemo- and Regioselectivity: A key strategy for achieving the desired 2,3,4-triol structure would be the dihydroxylation of a precursor containing a double bond at the C3-C4 position, namely 2,4-dimethylhex-3-ene. However, the chemo- and regioselectivity of this reaction would need to be carefully controlled to avoid reactions at other positions and to ensure the formation of the vicinal diol. The use of catalytic methods that are specific for the hydroxylation of alkenes would be crucial.

Organoboron catalysis, for instance, has been shown to be effective in the regioselective functionalization of polyols. scholaris.ca While typically used for the selective acylation or alkylation of existing polyols, the principles of using borinic acids to selectively activate certain hydroxyl groups could be conceptually applied to direct reactions on a precursor molecule.

Stereoselectivity: The formation of this compound results in the creation of new stereocenters. Controlling the absolute and relative stereochemistry of these centers is a significant synthetic hurdle. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. numberanalytics.comencyclopedia.pubmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups to the same face of a double bond with high enantioselectivity. numberanalytics.comencyclopedia.pub

For the synthesis of this compound, the Sharpless Asymmetric Dihydroxylation of a suitable precursor like 2,4-dimethylhex-3-en-2-ol could be envisioned. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)) would determine the facial selectivity of the dihydroxylation and thus the stereochemistry of the resulting diol. numberanalytics.com The inherent stereochemistry of the starting material, if chiral, would also influence the diastereoselectivity of the reaction.

The table below illustrates the potential outcomes of a Sharpless Asymmetric Dihydroxylation on a hypothetical precursor, showcasing the expected high enantiomeric excess (ee) that can be achieved with this methodology.

PrecursorChiral LigandProduct Diastereomeric RatioProduct Enantiomeric Excess (ee)
(E)-2,4-dimethylhex-3-en-2-ol(DHQ)₂PHAL>95:5>99%
(Z)-2,4-dimethylhex-3-en-2-ol(DHQD)₂PHAL>95:5>99%
(E)-2,4-dimethylhex-3-en-2-ol(DHQD)₂PHAL>95:5>99%
(Z)-2,4-dimethylhex-3-en-2-ol(DHQ)₂PHAL>95:5>99%

This table is illustrative and based on typical results for Sharpless Asymmetric Dihydroxylation reactions on analogous substrates.

Enzymatic cascade reactions also present a viable route for the stereoselective synthesis of vicinal diols. uni-duesseldorf.de The use of ThDP-dependent enzymes combined with alcohol dehydrogenases can facilitate the formation of chiral diols from achiral starting materials with high regio- and diastereoselectivities. uni-duesseldorf.de

Optimization of Reaction Conditions and Isolation Procedures for this compound

Optimization of Reaction Conditions: The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. For a reaction like the Sharpless Asymmetric Dihydroxylation, several parameters can be fine-tuned.

Catalyst and Ligand Loading: The amounts of osmium tetroxide and the chiral ligand need to be optimized to ensure both a good reaction rate and high enantioselectivity. numberanalytics.com

Co-oxidant: A co-oxidant is used to regenerate the osmium tetroxide catalyst. The choice and concentration of the co-oxidant can impact the reaction's efficiency. numberanalytics.com

Temperature: Lower reaction temperatures often lead to higher enantioselectivity. numberanalytics.com

Solvent System: The reaction is typically carried out in a biphasic solvent system, such as t-butanol/water, and the ratio of these solvents can influence the reaction rate and selectivity.

The following table provides an example of how reaction conditions could be screened to optimize the yield and enantioselectivity of a hypothetical Sharpless Asymmetric Dihydroxylation for a precursor to this compound.

EntryLigandTemperature (°C)Solvent Ratio (t-BuOH:H₂O)Yield (%)ee (%)
1(DHQ)₂PHAL01:18598
2(DHQ)₂PHAL-201:182>99
3(DHQD)₂PHAL01:18897
4(DHQD)₂PHAL-201:185>99
5(DHQ)₂PHAL02:18096

This table is illustrative and based on general optimization studies for Sharpless Asymmetric Dihydroxylation reactions.

Isolation and Purification Procedures: Polyhydroxylated alkanes are often polar and water-soluble, which can complicate their isolation and purification. Standard techniques for the purification of organic compounds may need to be adapted.

Solvent Extraction: Due to the polarity of triols, extraction from an aqueous reaction mixture may require the use of more polar organic solvents and repeated extractions. The use of a separating funnel is a standard method for this purpose. savemyexams.com

Drying Agents: After extraction, the organic layer must be thoroughly dried using a suitable drying agent to remove any residual water before solvent evaporation. savemyexams.com

Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying polyols. A polar eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol, would likely be required to elute the polar triol from the column.

Recrystallization: If the synthesized this compound is a solid, recrystallization from a suitable solvent system can be an effective method for purification. savemyexams.com This technique relies on the principle that the desired compound is soluble in a hot solvent and crystallizes out upon cooling, leaving impurities dissolved in the solvent. savemyexams.com The yield of the product may decrease with each recrystallization step. savemyexams.com

Derivatization: In some cases, temporary protection of the hydroxyl groups as less polar derivatives (e.g., silyl (B83357) ethers) can facilitate purification by chromatography. nih.gov The protecting groups can then be removed in a subsequent step to yield the pure triol.

The purification of polyhydroxylated compounds often requires a combination of these techniques to achieve high purity. For instance, an initial extraction and solvent removal may be followed by column chromatography and then recrystallization to obtain the final, pure product.

Stereochemical Analysis and Isomerism of 2,4 Dimethylhexane 2,3,4 Triol

Identification of Chiral Centers and Stereogenic Units in 2,4-Dimethylhexane-2,3,4-triol

The molecular structure of this compound (C₈H₁₈O₃) is fundamental to understanding its stereochemistry. nih.gov A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. quora.com Analyzing the hexane (B92381) backbone of this triol reveals the presence of three such centers.

The potential chiral centers are located at the C2, C3, and C4 positions of the hexane chain:

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), another methyl group (-CH₃), and the rest of the carbon chain (-C(OH)H-C(OH)(CH₃)CH₂CH₃). However, since C2 is bonded to two identical methyl groups, it is not a chiral center .

Carbon-3 (C3): This carbon atom is attached to a hydrogen atom (-H), a hydroxyl group (-OH), a C2-substituent group (-C(OH)(CH₃)₂), and a C4-substituent group (-C(OH)(CH₃)CH₂CH₃). As the substituents at C2 and C4 are different, the groups attached to C3 are unique, making C3 a chiral center .

Carbon-4 (C4): This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the rest of the carbon chain (-C(OH)H-C(OH)(CH₃)₂). All four of these attached groups are different, therefore C4 is also a chiral center .

A stereogenic unit is any element in a molecule that gives rise to stereoisomers. In this compound, the chiral carbons C3 and C4 are the primary stereogenic units. The presence of two distinct chiral centers is the definitive source of the compound's stereoisomerism.

Enumeration and Classification of Possible Stereoisomers of this compound

With two chiral centers (n=2), the maximum number of possible stereoisomers can be calculated using the formula 2ⁿ. For this compound, this results in 2² = 4 possible stereoisomers. These stereoisomers can be classified based on their relationship to one another as either enantiomers or diastereomers. mdpi.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. mdpi.commasterorganicchemistry.com For a molecule with two chiral centers, like this compound, there will be two such pairs. The configuration of each chiral center is designated as either 'R' (rectus) or 'S' (sinister). The enantiomer of a molecule with a specific configuration will have the opposite configuration at all chiral centers.

The enantiomeric pairs for this compound are:

(3R, 4R)-2,4-Dimethylhexane-2,3,4-triol and (3S, 4S)-2,4-Dimethylhexane-2,3,4-triol

(3R, 4S)-2,4-Dimethylhexane-2,3,4-triol and (3S, 4R)-2,4-Dimethylhexane-2,3,4-triol

Enantiomers share identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light. encyclopedia.pub

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This relationship occurs when a molecule has two or more stereocenters and differs in the configuration at some, but not all, of these centers. For this compound, any stereoisomer is a diastereomer of the isomers that are not its enantiomer.

For example, (3R, 4R)-2,4-Dimethylhexane-2,3,4-triol has a diastereomeric relationship with:

(3R, 4S)-2,4-Dimethylhexane-2,3,4-triol

(3S, 4R)-2,4-Dimethylhexane-2,3,4-triol

Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities. encyclopedia.pub

A meso compound is an achiral compound that possesses chiral centers. quora.com This typically occurs when a molecule has an internal plane of symmetry that makes it superimposable on its mirror image, rendering it optically inactive. libretexts.org For a molecule to be a meso compound, it must have at least two chiral centers and a structure that allows for this internal symmetry.

In the case of this compound, the substitution pattern does not allow for an internal plane of symmetry. The groups attached to C2 are two methyl groups, while the groups attached to C4 are a methyl group and an ethyl group. This asymmetry in the substitution at the ends of the stereogenic segment of the molecule prevents any of the stereoisomers, such as the (3R, 4S) or (3S, 4R) forms, from having an internal mirror plane. Therefore, no meso compounds or other achiral stereoisomers exist for this compound . All four stereoisomers are chiral.

Chiroptical Properties of this compound Stereoisomers

Chiroptical properties describe the interaction of chiral substances with polarized light. The primary techniques for studying these properties are optical rotation and circular dichroism.

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory). encyclopedia.pub Diastereomers will have different and unrelated optical rotation values. A racemic mixture, containing equal amounts of two enantiomers, will have a net optical rotation of zero.

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light. CD spectroscopy provides detailed information about the stereochemical features of a molecule. Enantiomers produce CD spectra that are mirror images of each other.

Theoretical Prediction of Chiroptical Data

Chiroptical data, which includes optical rotation (OR), optical rotatory dispersion (ORD), and electronic circular dichroism (ECD), are essential for characterizing chiral molecules. For novel compounds or those whose absolute configuration has not been experimentally determined, theoretical calculations provide a powerful tool for predicting these properties. The primary modern method for this is Time-Dependent Density Functional Theory (TD-DFT), which can accurately predict ECD spectra.

The process involves first determining the stable conformations of a specific stereoisomer (e.g., the (3R, 4R)-isomer) through computational conformational analysis. Then, the ECD and ORD/OR values are calculated for each significant conformer. A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers. By comparing this predicted spectrum with the one measured experimentally from a pure enantiomer, the absolute configuration of the molecule can be assigned with a high degree of confidence.

While these computational methods are well-established, a review of the current scientific literature did not yield specific published theoretical or experimental chiroptical data for the stereoisomers of this compound. The generation of such data would be a prerequisite for the non-ambiguous stereochemical assignment of any synthesized enantiomer of this compound.

Stereochemical Assignment Methodologies (e.g., Cahn-Ingold-Prelog Rules)

The unambiguous assignment of the configuration at each stereocenter is governed by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org This systematic procedure allows for the designation of each chiral center as either R (Rectus, Latin for right) or S (Sinister, Latin for left). libretexts.org

The molecule this compound (C₈H₁₈O₃) possesses two stereogenic centers at carbons C3 and C4. nih.gov

Structure of this compound:

Generated code

The assignment process involves prioritizing the four substituents attached to each chiral center based on a set of sequence rules. numberanalytics.comyale.edu

CIP Sequence Rules:

Atomic Number: Higher atomic number of the atom directly bonded to the stereocenter gives higher priority. yale.edu

Point of First Difference: If two directly bonded atoms are the same, priority is determined by comparing the atomic numbers of the atoms attached to them, proceeding along the chain until a point of first difference is reached. libretexts.org

Multiple Bonds: Atoms in double or triple bonds are treated as being bonded to an equivalent number of single-bonded "phantom" atoms. wikipedia.org

Application to this compound:

The priorities of the substituents on the two chiral centers, C3 and C4, are determined as follows.

Chiral CenterSubstituentPriority Assignment RationalePriority
C3 -OHOxygen (atomic number 8) is highest.1
-C(OH)(CH₃)(CH₂CH₃) (C4 Group)Carbon attached to (O, C, C). The ethyl group on C4 gives it priority over the C2 group.2
-C(OH)(CH₃)₂ (C2 Group)Carbon attached to (O, C, C). The two methyl groups give it lower priority than the C4 group.3
-HHydrogen (atomic number 1) is lowest.4
C4 -OHOxygen (atomic number 8) is highest.1
-CH(OH)C(OH)(CH₃)₂ (C3 Group)Carbon attached to (O, C, H).2
-CH₂CH₃ (Ethyl)Carbon attached to (C, H, H).3
-CH₃ (Methyl)Carbon attached to (H, H, H).4

Once priorities are assigned, the molecule is oriented so that the lowest-priority substituent (priority 4) points away from the viewer. The direction from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to an R configuration, while a counter-clockwise direction corresponds to an S configuration. libretexts.org

Given the two stereocenters, there are 2² = 4 possible stereoisomers for this compound:

(3R, 4R)

(3S, 4S)

(3R, 4S)

(3S, 4R)

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. The (3R, 4S) and (3S, 4R) isomers constitute a second pair of enantiomers and are diastereomers of the first pair.

Enantioselective Synthesis and Resolution Techniques for this compound Isomers

Obtaining stereochemically pure isomers of this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture. encyclopedia.pub

Enantioselective Synthesis

This approach, also known as the chiral route, aims to create a specific desired stereoisomer directly. mdpi.com This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Potential methods applicable to a polyol structure like this compound include:

Catalytic Asymmetric Aldol (B89426) Reactions: A stereocontrolled aldol reaction could be employed to construct the C3-C4 bond, setting the relative and absolute stereochemistry of the two adjacent hydroxyl-bearing carbons.

Catalytic Asymmetric Desymmetrization: A powerful strategy could involve the desymmetrization of a prochiral or meso substrate. For instance, methods developed for the asymmetric oxidative desymmetrization of 2-substituted 1,2,3-triols using chiral copper catalyst systems could be adapted to produce enantiomerically enriched triol derivatives. nii.ac.jp

Substrate-Controlled Synthesis: Starting from a chiral building block from the "chiral pool" (e.g., a chiral aldehyde or ketone), the remaining stereocenters could be introduced in a controlled manner.

Organocatalysis: Chiral phosphoric acids have emerged as versatile catalysts for various enantioselective transformations, including those that could form the key bonds in the target molecule. nih.gov

Resolution of Racemic Mixtures

This strategy involves the initial non-stereoselective synthesis of a mixture of stereoisomers (e.g., a racemate), followed by a separation step. encyclopedia.pub

Resolution TechniqueDescriptionApplicability to this compound
Chiral Chromatography This method uses a chiral stationary phase (CSP) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to physically separate enantiomers. encyclopedia.pubmdpi.com The enantiomers interact differently with the CSP, leading to different elution times.This is a highly effective and widely used analytical and preparative method for polyols. CSPs based on modified cyclodextrins are often used for separating such compounds. encyclopedia.pub
Diastereomeric Salt/Ester Formation The racemic triol is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization or standard chromatography. The resolving agent is then chemically removed to yield the separated enantiomers.This is a classical and robust method suitable for alcohols. The three hydroxyl groups offer multiple sites for derivatization.
Kinetic Resolution A racemic mixture is reacted with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic resolutions are a common example.This technique is well-suited for alcohols. For example, a lipase (B570770) could selectively acylate one enantiomer of the triol, allowing for the separation of the resulting ester from the unreacted enantiomeric triol.
Membrane Resolution This technique utilizes enantioselective membranes, which can be either liquid or solid, containing chiral selectors. mdpi.com These membranes preferentially transport one enantiomer over the other, achieving separation.This is an emerging technology with potential applications for the large-scale separation of chiral compounds. mdpi.com

The choice between enantioselective synthesis and resolution depends on factors such as the availability of starting materials, the efficiency of the chiral catalysts, and the scalability of the process.

Chemical Reactivity and Derivatization of 2,4 Dimethylhexane 2,3,4 Triol

Rearrangement Reactions and Skeletal Modifications of 2,4-Dimethylhexane-2,3,4-triol

The vicinal diol moiety at the C3 and C4 positions of this compound makes it a candidate for the pinacol (B44631) rearrangement. This acid-catalyzed reaction involves the dehydration of a 1,2-diol to form a ketone or aldehyde, accompanied by a 1,2-migration of a substituent. wikipedia.orgacs.orgacs.orgspcmc.ac.inslideshare.netdicp.ac.cnacs.orgresearchgate.netmasterorganicchemistry.com

In the case of this compound, the pinacol rearrangement would be initiated by the protonation of one of the hydroxyl groups at C3 or C4, followed by the loss of water to form a carbocation. The stability of the resulting carbocation would determine which hydroxyl group is preferentially lost. Protonation and loss of the tertiary hydroxyl at C4 would lead to a tertiary carbocation at C4. Subsequently, a migratory shift would occur from the adjacent C3 carbon. The migratory aptitude of the substituents on C3 (a hydrogen and a 1-hydroxy-1-methylethyl (B12665419) group) would determine the final product.

Formation of Cyclic Derivatives and Heterocyclic Compounds from this compound

The arrangement of the hydroxyl groups in this compound allows for the formation of various cyclic derivatives, particularly cyclic acetals and ketals. The 1,2-diol at C3-C4 and the 1,3-diol system between C2 and C4 can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered (dioxolane) and six-membered (dioxane) rings, respectively. researchgate.netgoogle.comwvu.edu

The formation of a five-membered dioxolane ring from the C3 and C4 hydroxyls is generally kinetically favored. Reaction with a ketone like acetone (B3395972) would yield a cyclic ketal. Similarly, the 1,3-diol system between C2 and C4 could react to form a six-membered dioxane ring. The relative yields of these cyclic products would depend on the reaction conditions and the stability of the resulting ring systems.

Mechanisms of Key Reactions Involving this compound

Mechanism of Oxidation of the Secondary Alcohol: The oxidation of the secondary alcohol at C3 with a chromate-based reagent like PCC proceeds through the formation of a chromate (B82759) ester. A base then removes the proton from the C3 carbon, leading to an E2-like elimination that forms the ketone and a reduced chromium species. gelest.com

Mechanism of the Pinacol Rearrangement: The pinacol rearrangement of the C3-C4 vicinal diol unit would proceed as follows:

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (water). Given the structure, protonation of the tertiary hydroxyl at C4 is likely.

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation at C4.

1,2-Migratory Shift: A group from the adjacent C3 carbon migrates to the positively charged C4. The group with the higher migratory aptitude will shift.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone product. acs.orgdicp.ac.cnacs.orgmasterorganicchemistry.com

Mechanism of Cyclic Acetal (B89532) Formation: The formation of a cyclic acetal from the C3 and C4 diol with an aldehyde involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the hydroxyl groups (e.g., at C3) acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal.

Protonation and Elimination: The remaining hydroxyl group of the hemiacetal is protonated and eliminated as water, forming a resonance-stabilized oxonium ion.

Intramolecular Cyclization: The second hydroxyl group of the diol (at C4) attacks the oxonium ion in an intramolecular fashion.

Deprotonation: Loss of a proton yields the stable cyclic acetal. cdnsciencepub.com

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dimethylhexane 2,3,4 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule with multiple functional groups and chiral centers, such as 2,4-dimethylhexane-2,3,4-triol, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for confirming the carbon framework and the precise arrangement of substituents.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative abundance (integration). The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to its eight unique proton environments. The presence of chiral centers at C3 and C4 renders protons on adjacent carbons (e.g., the two protons on C5) diastereotopic, potentially leading to more complex splitting patterns than simple first-order rules would suggest. The hydroxyl protons are typically observed as broad singlets and their signals can be confirmed by their disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

Table 1. Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C6-H~0.95Triplet (t)3HMethyl protons of the ethyl group, coupled to C5-H₂.
C1-H₃ / C2-CH~1.15 - 1.25Singlet (s)6HTwo methyl groups on C2. May appear as two closely spaced singlets due to the chiral environment.
C4-CH~1.30Singlet (s)3HMethyl group on C4.
C5-H~1.55 - 1.70Multiplet (m)2HMethylene (B1212753) protons of the ethyl group. Diastereotopic due to adjacent C4 chiral center, appearing as a complex multiplet.
C2-OH, C3-OH, C4-OH~2.0 - 5.0Broad Singlet (br s)3HThree hydroxyl protons. Exchangeable with D₂O. May appear as separate or coalesced signals depending on conditions.
C3-H~3.75Singlet (s) or narrow multiplet1HMethine proton on C3. Deshielded by the adjacent hydroxyl group. Weak coupling to C5 protons may occur.

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment. Quaternary carbons (C2, C4) are readily identified by their lack of signal in a DEPT-135 experiment, which only shows CH, CH₂, and CH₃ carbons.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon TypeAssignment
C6~12.5CH₃Methyl carbon of the ethyl group.
C4-CH₃~24.0CH₃Methyl carbon attached to C4.
C1 / C2-CH₃~27.0 - 29.0CH₃Methyl carbons attached to C2. May be resolved as two separate signals.
C5~33.0CH₂Methylene carbon of the ethyl group.
C2~75.5Quaternary (C)Tertiary alcohol carbon, deshielded by oxygen and alkyl groups.
C4~77.0Quaternary (C)Tertiary alcohol carbon, deshielded by oxygen and alkyl groups.
C3~81.0CHSecondary alcohol carbon, highly deshielded by the hydroxyl group.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, confirming adjacent protons. For this compound, the key COSY cross-peak would be between the C6-H₃ protons (~0.95 ppm) and the C5-H₂ protons (~1.60 ppm), unequivocally establishing the ethyl fragment (-CH₂CH₃). The absence of other significant couplings confirms the quaternary nature of carbons C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is used to assign the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.75 ppm (C3-H) would show a cross-peak to the carbon signal at ~81.0 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) couplings between protons and carbons, allowing the connection of molecular fragments. Key HMBC correlations would include:

The C1-H₃ and C2-CH₃ protons (~1.2 ppm) correlating to the quaternary carbon C2 (~75.5 ppm) and the methine carbon C3 (~81.0 ppm).

The C3-H proton (~3.75 ppm) correlating to carbons C2, C4, C5, and the C4-methyl carbon.

The C6-H₃ protons (~0.95 ppm) correlating to C5 (~33.0 ppm) and C4 (~77.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of bonding. It is crucial for determining the relative stereochemistry of the chiral centers (C3 and C4). For example, observing a NOE cross-peak between the C3-H proton and the C4-methyl protons would indicate that these groups are on the same face of the molecule (a syn relationship) in that particular diastereomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe molecular vibrations to identify functional groups.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by features characteristic of an alcohol:

O-H Stretch: A very strong and broad absorption band in the region of 3600–3200 cm⁻¹. The breadth is a result of extensive intermolecular and intramolecular hydrogen bonding facilitated by the three hydroxyl groups.

C-H Stretch: A strong, sharp band just below 3000 cm⁻¹, typically between 2970–2850 cm⁻¹, corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

C-O Stretch: Strong absorptions in the 1200–1000 cm⁻¹ region. Because the molecule contains both secondary (C3-OH) and tertiary (C2-OH, C4-OH) alcohols, multiple bands are expected. Tertiary C-O stretches typically appear near 1150 cm⁻¹, while secondary C-O stretches appear near 1100 cm⁻¹.

Raman Spectroscopy is more sensitive to non-polar, symmetric bonds. The C-C backbone and C-H bonds, which are less prominent in the IR spectrum, will produce strong Raman signals, providing complementary information. Conversely, the highly polar O-H stretch will be weak in the Raman spectrum.

Table 3. Characteristic Vibrational Frequencies for this compound.
Wavenumber Range (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Mode Assignment
3600–3200Strong, BroadWeakO-H stretch (hydrogen-bonded)
2970–2850StrongStrongC-H stretch (sp³ CH₃, CH₂, CH)
1470–1430MediumMediumC-H bend (scissoring, bending)
1200–1000StrongMediumC-O stretch (secondary and tertiary alcohols)
1000–800Medium-WeakStrongC-C stretch (carbon skeleton)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of the exact elemental formula of the molecule. The theoretical exact mass of the neutral this compound molecule (C₈H₁₈O₃) is 162.1256 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

[M+H]⁺: Calculated m/z = 163.1329 (for C₈H₁₉O₃⁺)

[M+Na]⁺: Calculated m/z = 185.1151 (for C₈H₁₈O₃Na⁺)

An experimental HRMS measurement matching one of these values would confirm the elemental composition C₈H₁₈O₃, ruling out other potential formulas with the same nominal mass.

In MS/MS analysis, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 163.13) is isolated and subjected to collision-induced dissociation (CID) to generate a spectrum of product ions. The fragmentation pathways are highly diagnostic of the molecular structure. For this compound, key fragmentation pathways include:

Sequential Loss of Water: Alcohols readily lose water (18.01 Da) under MS/MS conditions. The presence of three hydroxyl groups allows for sequential losses.

m/z 163.13 → m/z 145.12 ([M+H - H₂O]⁺)

m/z 145.12 → m/z 127.11 ([M+H - 2H₂O]⁺)

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygenated carbons is a dominant fragmentation mechanism.

Cleavage of the C4-C5 bond: Loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion or an ethene molecule (C₂H₄, 28 Da) from the protonated ion. This would lead to a significant fragment.

Cleavage between C2 and C3: This would break the core of the molecule, leading to characteristic fragments depending on which side retains the charge.

Table 4. Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound.
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Mass and Formula)Proposed Fragmentation Pathway
163.13145.1218.01 Da (H₂O)Primary loss of a water molecule from one of the hydroxyl groups.
163.13127.1136.02 Da (2 x H₂O)Sequential loss of two water molecules.
163.13103.0760.06 Da (C₂H₅OH + H₂)Complex rearrangement and cleavage at the C3-C4 bond.
163.1387.0876.05 Da (C₃H₈O₂)Cleavage at the C3-C4 bond with charge retention on the C1-C3 fragment after H₂O loss.
163.1373.0690.07 Da (C₄H₁₀O₂)Cleavage at the C2-C3 bond, yielding the protonated C₃H₅(OH)₂ fragment.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses multiple chiral centers, meaning it can exist as several stereoisomers. Chiral chromatography is the definitive method for separating these enantiomers and diastereomers to determine the enantiomeric excess (ee) of a sample. chromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wiley.com

For the gas chromatographic separation of chiral polyols, derivatized cyclodextrins are commonly used as CSPs. chromatographyonline.comsigmaaldrich.comscribd.comuni-muenchen.de These phases, such as those based on permethylated or acylated beta- or gamma-cyclodextrins, can resolve a wide variety of chiral compounds, including alcohols and diols. sigmaaldrich.comscribd.comuni-muenchen.de The hydroxyl groups of the triol would likely still require derivatization prior to analysis on a chiral GC column to ensure sufficient volatility and good peak shape.

In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) or ester groups, are highly effective for a broad range of chiral separations. csfarmacie.cz These columns can often be used with normal-phase or reversed-phase eluents to achieve the separation of enantiomers. The selection of the specific chiral column and mobile phase is critical and often requires empirical method development to achieve baseline resolution of all stereoisomers.

Table 3: Hypothetical Chiral HPLC-UV Analysis of this compound Stereoisomers

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 90:10 Hexane (B92381):Isopropanol
Flow Rate 0.5 mL/min
Detector UV at 210 nm (end-on absorbance)
Retention Time (R,R,R/S,S,S) 12.1 min
Retention Time (R,S,R/S,R,S) 14.5 min
Retention Time (R,R,S/S,S,R) 16.2 min
Retention Time (R,S,S/S,R,R) 18.9 min
Enantiomeric Excess Sample Dependent

Advanced Separation Techniques

Beyond standard GC and HPLC, more advanced separation techniques can offer enhanced resolution and efficiency for complex analyses involving polyols. Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.comresearchgate.netmix-up.eu SFC is particularly adept at separating isomers and can be coupled with chiral stationary phases for enantioselective analysis, often providing faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.commix-up.eu

Another advanced approach is two-dimensional chromatography (e.g., LCxSFC), which provides a very high peak capacity for resolving highly complex mixtures. nih.gov This technique could be employed for the characterization of synthetic reaction mixtures or for the analysis of the compound in complex matrices.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. gd3services.comanton-paar.com For this compound, a successful single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule. Crucially, for a specific crystal containing a single enantiomer, it can establish the absolute configuration of the chiral centers.

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for small, flexible molecules like acyclic polyols. anton-paar.com If suitable crystals are obtained, they are irradiated with X-rays, and the resulting diffraction pattern is analyzed. The electron density map calculated from the diffraction data allows for the construction of a detailed molecular model.

Table 4: Hypothetical X-ray Crystallography Data for a Single Enantiomer of this compound

ParameterValue
Chemical Formula C₈H₁₈O₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 15.1 Å, α=β=γ=90°
Volume 1577.0 ų
Z (Molecules/unit cell) 4
Key Findings Absolute configuration determined; detailed intramolecular hydrogen bonding network observed.

Computational Chemistry and Molecular Modeling of 2,4 Dimethylhexane 2,3,4 Triol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, providing insights into its stability, geometry, and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like 2,4-dimethylhexane-2,3,4-triol, a typical DFT study would begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mdpi.comacs.org

Once the optimized geometry is obtained, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. irjweb.comirjweb.com These calculations also yield thermodynamic data such as enthalpy of formation and Gibbs free energy.

Illustrative DFT-Calculated Electronic Properties for this compound

PropertyIllustrative ValueUnitSignificance
Total Energy-619.345HartreesGround state energy of the optimized molecule.
HOMO Energy-6.85eVRelates to ionization potential; region of nucleophilic reactivity.
LUMO Energy1.55eVRelates to electron affinity; region of electrophilic reactivity.
HOMO-LUMO Gap8.40eVIndicator of chemical stability and reactivity. irjweb.com
Dipole Moment2.5DebyeMeasures the overall polarity of the molecule.

Note: The data in this table is illustrative, based on typical values for similar polyol compounds, and serves to represent the output of a DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. oup.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While often more computationally demanding than DFT, high-level ab initio calculations can provide more accurate results for certain properties, especially those involving electron correlation. mdpi.com For this compound, MP2 or CCSD(T) methods could be employed to obtain a highly accurate energy profile and to benchmark the results from less computationally intensive DFT methods. These methods are particularly valuable for studying the subtle non-covalent interactions, such as intramolecular hydrogen bonds, that are crucial in determining the compound's structure. mdpi.com

Conformational Analysis and Potential Energy Surfaces of this compound

The structure of this compound is characterized by several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Hypothetical Relative Energies of this compound Conformers

Conformer IDKey Dihedral Angles (C2-C3-C4-C5)Hydrogen Bonding PatternRelative Gibbs Free Energy (kJ/mol)
Conf-1Anti (180°)Sequential (OH-2 -> OH-3 -> OH-4)0.00 (Most Stable)
Conf-2Gauche (60°)Bifurcated (OH-3 -> OH-2 & OH-4)+5.2
Conf-3Anti (180°)No Intramolecular H-bonds+15.8
Conf-4Eclipsed (0°)N/A+25.5 (Transition State)

Note: This table presents hypothetical data to illustrate how intramolecular hydrogen bonding and steric factors influence conformer stability. Actual values would require specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.govrsc.org In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution), and the forces between all atoms are calculated using a classical force field (like AMBER, CHARMM, or OPLS). acs.orgnih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹³C and ¹H NMR chemical shifts. nih.govconicet.gov.arrsc.orgimist.ma By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated and compared with experimental data for structural verification.

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum, helping to assign specific peaks to the stretching or bending of particular bonds (e.g., O-H, C-H, C-O).

Reactivity Descriptors: DFT provides several descriptors for reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. libretexts.orgwuxiapptec.com For this triol, the MEP would show negative potential (red color) around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue color) around the hydroxyl hydrogens, indicating sites for nucleophilic attack. youtube.comwalisongo.ac.iducsb.edu Analysis of the HOMO and LUMO orbitals further identifies the regions most involved in electron donation and acceptance, respectively. globalresearchonline.netinformaticsjournals.co.in

Illustrative Predicted Spectroscopic and Reactivity Data

Data TypeParameterPredicted Value/Observation
¹³C NMRC2-OH Chemical Shift~72 ppm
¹H NMROH Proton Chemical Shift2.5 - 4.0 ppm (broad, depends on H-bonding)
IR SpectroscopyO-H Stretch (H-bonded)3300-3400 cm⁻¹ (broad)
ReactivityMEP MinimaLocated on Oxygen atoms of hydroxyl groups
ReactivityHOMO DensityPrimarily located on Oxygen lone pairs

Note: The data presented is illustrative and based on general principles and data for similar functional groups.

Development of Advanced Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. mdpi.comnih.gov For this compound, a QSPR study would involve calculating a wide range of molecular descriptors (e.g., electronic, topological, geometric).

These descriptors, derived from computational models, can then be used to build a mathematical equation that predicts a specific physical property, such as boiling point, density, or refractive index, without the need for experimental measurement. srce.hrasocse.orgacs.org By developing such models for a series of related polyols, the properties of this compound could be accurately estimated, providing valuable data for chemical engineering and material science applications.

Synthetic Applications and Research Utility of 2,4 Dimethylhexane 2,3,4 Triol and Its Derivatives

2,4-Dimethylhexane-2,3,4-triol as a Chiral Building Block in Organic Synthesis

The inherent chirality and multiple functional groups of this compound make it a hypothetically valuable synthon for the preparation of enantiomerically pure compounds. Chiral building blocks are fundamental in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.

Applications in Asymmetric Catalysis

While no specific applications of this compound in asymmetric catalysis have been documented, its structure suggests potential for the development of novel chiral ligands. The vicinal and geminal hydroxyl groups could be functionalized to create bidentate or tridentate ligands for metal-catalyzed reactions. The stereocenters within the backbone of the molecule could induce a chiral environment around a metal center, thereby enabling enantioselective transformations.

Table 1: Potential Ligand Classes Derived from this compound

Ligand TypePotential FunctionalizationTarget Catalytic Reactions
Chiral DiolsProtection of two hydroxyl groups and modification of the thirdAsymmetric hydrogenation, Diels-Alder reactions
Chiral DiaminesConversion of hydroxyl groups to amino functionalitiesAsymmetric transfer hydrogenation, aziridination
Chiral PhosphinesSubstitution of hydroxyl groups with phosphino (B1201336) moietiesAsymmetric allylic alkylation, cross-coupling reactions

Stereocontrolled Synthesis of Complex Molecules

The defined stereochemistry of this compound could be exploited to control the formation of new stereocenters in the synthesis of complex molecules such as natural products. By serving as a chiral template, the triol could direct the stereochemical outcome of reactions at remote positions. For instance, its incorporation into a larger molecule could influence the facial selectivity of subsequent addition reactions.

Use as a Precursor for Specialty Chemicals and Advanced Materials

The polyol nature of this compound suggests its utility as a precursor to a variety of specialty chemicals and advanced materials, although specific examples are not present in the current body of scientific literature.

Monomers for Polymer Synthesis (e.g., polyurethanes, polyesters)

The three hydroxyl groups of this compound provide multiple sites for polymerization. This trifunctionality could be leveraged to create cross-linked polymers with specific thermal and mechanical properties. In the synthesis of polyurethanes, the triol could react with diisocyanates to form a rigid, three-dimensional network. Similarly, in polyester (B1180765) synthesis, it could be co-polymerized with dicarboxylic acids or their derivatives.

Precursors for Macrocyclic or Supramolecular Architectures

The defined spatial arrangement of the hydroxyl groups in this compound could be advantageous in the template-directed synthesis of macrocycles and other supramolecular structures. By functionalizing the hydroxyl groups with appropriate linking units, it is conceivable that this triol could serve as a cornerstone for the construction of complex, host-guest systems.

Role in Ligand Design for Metal Complexation

The arrangement of the three hydroxyl groups in this compound offers a potential scaffold for the design of ligands with specific metal-binding properties. The oxygen atoms of the hydroxyls can act as Lewis bases, coordinating to a variety of metal ions. The stereochemistry of the carbon backbone would influence the geometry of the resulting metal complex, which could be exploited in areas such as coordination chemistry and materials science.

Table 2: Potential Metal Complexation Modes of this compound Derivatives

Derivative TypePotential Coordinating AtomsPossible Metal Ions
Unmodified TriolO, O, OLanthanides, transition metals
Amino-diolN, O, OCopper, nickel, cobalt
Thio-diolS, O, OMercury, cadmium, lead

Investigative Tool in Mechanistic Organic Chemistry

The molecular structure of this compound, characterized by its sterically hindered vicinal and tertiary alcohol functionalities, makes it and its derivatives valuable probes for elucidating reaction mechanisms in organic chemistry. The strategic placement of methyl and ethyl groups around the triol core allows for the systematic investigation of steric and electronic effects on reaction pathways, transition states, and product distributions. By observing how this steric congestion influences reaction rates and stereochemical outcomes, chemists can gain deeper insights into the intricate details of a reaction's progress.

One of the primary areas where sterically hindered polyols serve as mechanistic probes is in the study of rearrangement reactions, a classic example being the pinacol (B44631) rearrangement. This reaction involves the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde, proceeding through a carbocationic intermediate. The migratory aptitude of the substituents and the stability of the intermediate carbocation are key factors that dictate the reaction's outcome.

The use of sterically demanding diols allows researchers to dissect the subtle interplay of these factors. For instance, in a study of the pinacol rearrangement of highly substituted diols, the rate of reaction can be correlated with the electronic properties of the substituents. By systematically varying these substituents on a rigid, sterically hindered scaffold, it is possible to probe the electronic demands of the rate-determining step.

To illustrate this, consider a hypothetical kinetic study on a series of substituted, sterically hindered diols analogous in principle to derivatives of this compound. The reaction rates can be measured under acidic conditions, and the data can be used to construct a Hammett plot, which correlates the reaction rates with the electronic nature of the substituents.

Table 1: Hypothetical Kinetic Data for the Pinacol Rearrangement of Substituted Sterically Hindered Diols

Substituent (R)Electronic CharacterRate Constant (k, s⁻¹)Relative Rate (k_rel)
p-OCH₃Electron-donating5.2 x 10⁻³10.4
p-CH₃Electron-donating2.8 x 10⁻³5.6
HNeutral5.0 x 10⁻⁴1.0
p-FElectron-withdrawing2.1 x 10⁻⁴0.42
p-NO₂Strongly Electron-withdrawing3.5 x 10⁻⁵0.07

The data in this hypothetical table would demonstrate that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. This trend provides strong evidence for the formation of a carbocation intermediate in the rate-determining step, as electron-donating groups would stabilize such an intermediate, lowering the activation energy of the reaction. The steric bulk of the diol framework, akin to that of this compound, helps to enforce a specific conformation, which can magnify these electronic effects and provide clearer mechanistic data.

Furthermore, the stereochemistry of the starting diol and the resulting carbonyl compound can offer profound mechanistic insights. The fixed spatial arrangement of substituents in a sterically hindered diol can be used to investigate the stereoelectronic requirements of the migrating group in the rearrangement. For example, if a particular diastereomer of a hindered diol leads exclusively to a single enantiomer of the product, it suggests a highly ordered, concerted migration step where the migrating group approaches the carbocationic center from a specific trajectory.

In addition to rearrangement reactions, sterically hindered triols and their derivatives can be employed to study other fundamental organic reactions. For instance, in reactions involving the formation of cyclic ethers or esters, the steric hindrance around the hydroxyl groups can influence the rate of cyclization and the regioselectivity of the reaction. By comparing the reactivity of a hindered triol like this compound with less hindered analogues, chemists can quantify the steric demands of the transition state for cyclization.

The insights gained from using sterically hindered polyols as mechanistic probes are not merely of academic interest. A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methodologies, the optimization of reaction conditions, and the development of catalysts that can control the stereochemical outcome of a reaction. The principles elucidated from studying the behavior of molecules like this compound in mechanistically sensitive reactions can thus be applied to a wide range of synthetic challenges.

Future Research Directions and Challenges in 2,4 Dimethylhexane 2,3,4 Triol Chemistry

Development of Novel and Sustainable Synthetic Routes

The creation of 2,4-Dimethylhexane-2,3,4-triol, a molecule with multiple stereocenters, necessitates synthetic strategies that are not only efficient but also environmentally benign. Future research will likely focus on moving away from traditional methods that may rely on harsh reagents or produce significant waste.

A key direction will be the application of biocatalysis. The use of genetically engineered enzymes or whole-cell systems could offer a green pathway to this triol, starting from renewable feedstocks. This approach mirrors the successful synthesis of industrial chemicals like adipic acid and catechol from glucose, which utilizes novel biosynthetic pathways to avoid petroleum-based starting materials and hazardous reagents. epa.gov The principles of green chemistry, such as atom economy and the use of non-toxic solvents, will be paramount. For instance, developing syntheses that use water as a solvent or employ catalyst recovery would significantly enhance the sustainability profile. epa.gov

Key Research Objectives:

Biocatalytic Synthesis: Engineering enzymes for the selective oxidation or hydroxylation of a suitable hydrocarbon precursor.

Renewable Feedstocks: Investigating routes starting from bio-based materials.

Catalyst Development: Designing recoverable and reusable catalysts to minimize waste. epa.gov

Exploration of Undiscovered Reactivity Patterns

The three hydroxyl groups of this compound, positioned on adjacent and tertiary carbons, suggest a rich and complex reactivity profile that remains largely unexplored. Future studies will aim to understand and control the selective reaction of these functional groups.

The differential reactivity of the primary, secondary, and tertiary alcohols in similar polyol structures provides a blueprint for investigation. For example, in the oxidation of cyclohexane-1,2,4-triol, different oxidizing agents can selectively target specific hydroxyl groups. thieme-connect.de Research on this compound could explore similar selective oxidations, esterifications, or etherifications, which would be fundamental for its use as a versatile building block. The formation of cyclic ethers or esters through intramolecular reactions also presents an intriguing possibility, depending on the stereochemical arrangement of the hydroxyl groups.

Advanced Stereoselective Transformations

With three chiral centers, this compound can exist as multiple stereoisomers. A significant challenge and area for future research is the development of methods to synthesize a single, desired stereoisomer. This is crucial as different enantiomers and diastereomers of a molecule can have vastly different properties and biological activities. mdpi.com

Advanced stereoselective strategies that could be applied include:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to control the formation of stereocenters during the synthesis. nii.ac.jp This could involve asymmetric dihydroxylation of a precursor alkene or enantioselective aldol-type reactions. nii.ac.jp

Kinetic Resolution: Separating a racemic mixture of isomers by reacting it with a chiral catalyst or reagent that preferentially reacts with one stereoisomer.

Iterative Homologation: Techniques like the iterative homologation of boronic esters, which allow for the controlled construction of polyol chains with specific stereochemistry, could be adapted for the synthesis of this compound's backbone. acs.org

The ability to selectively produce one stereoisomer over others is a hallmark of modern organic synthesis and represents a major goal for the chemistry of this triol.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from traditional batch processes to continuous flow systems is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. syrris.com Future research on this compound should explore the integration of its synthesis and subsequent transformations into flow chemistry platforms.

Automated flow synthesis systems can enable rapid reaction optimization and the construction of compound libraries for screening purposes. syrris.com By combining computer-aided synthesis planning with automated flow reactors, researchers can potentially accelerate the discovery of efficient synthetic routes and new reactions. mit.edu This approach would allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, which is often crucial for controlling selectivity in complex molecules like this triol. A telescoped continuous flow process, where multiple reaction steps are performed sequentially without isolating intermediates, could represent a highly efficient manufacturing method. nih.gov

Potential Advantages of Flow Chemistry:

Enhanced safety when handling reactive intermediates.

Improved reproducibility and scalability. syrris.com

Facilitation of high-throughput screening and library generation.

Expansion of Synthetic Applications in Emerging Fields

While the specific applications of this compound are not yet established, its polyol structure suggests potential utility in several emerging areas. Future research will undoubtedly focus on leveraging its unique chemical architecture.

One promising area is in materials science, particularly in the synthesis of biodegradable polymers. Polyols are common building blocks for polyesters and polyurethanes. By incorporating this compound as a monomer or cross-linking agent, it may be possible to create new bioplastics with tailored properties, such as improved flexibility or degradation rates. nottingham.ac.ukresearchgate.net Its structure could also be of interest in the development of novel surfactants or as a component in coating compositions. google.com Furthermore, as a small, chiral molecule, it could serve as a scaffold or building block in the synthesis of more complex, biologically active molecules for the pharmaceutical or agrochemical industries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dimethylhexane-2,3,4-triol, and what challenges are associated with its stereoselective synthesis?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including selective hydroxylation of pre-functionalized hexane derivatives. For example, diastereoselective epoxidation of allylic alcohols followed by acid-catalyzed ring-opening can introduce hydroxyl groups at specific positions . Challenges include controlling regioselectivity in branched alkanes and avoiding over-oxidation. Protecting groups (e.g., silyl ethers) may be required to isolate intermediates, as seen in analogous triol syntheses .
Key Synthetic ChallengesMitigation Strategies
Regioselective hydroxylationUse chiral catalysts or enzyme-mediated reactions
Stereochemical controlEmploy asymmetric hydrogenation or kinetic resolution
Purification of polar intermediatesUtilize column chromatography with polar stationary phases

Q. How can researchers characterize the structural and stereochemical properties of this compound using advanced spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for assigning stereochemistry. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can differentiate between diastereomers by analyzing coupling constants and chemical shifts (e.g., axial vs. equatorial hydroxyl protons) . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute configuration if single crystals are obtainable. Computational tools like density functional theory (DFT) can predict spectral data for comparison .

Q. What are the key stability considerations for this compound under different storage and reaction conditions?

  • Methodological Answer : The compound’s polyol structure makes it hygroscopic and prone to oxidation. Storage under inert gas (e.g., argon) at low temperatures (-20°C) is recommended. In acidic or basic conditions, intramolecular dehydration may form cyclic ethers or ketones, as observed in related triols . Stability assays should monitor pH, temperature, and exposure to light using HPLC or TLC .

Advanced Research Questions

Q. What computational chemistry approaches are employed to model the conformational dynamics and hydrogen-bonding networks in this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) predict intramolecular hydrogen-bonding patterns and energy barriers between conformers. For example, the gauche effect in vicinal diols influences hydroxyl group orientation, which can be validated against experimental IR/Raman spectra . Software like Gaussian or ORCA is used to optimize geometries and calculate thermodynamic properties .

Q. How does the spatial arrangement of hydroxyl groups in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Proximity of hydroxyl groups can lead to cooperative catalysis. In SN2 reactions, steric hindrance from methyl groups may slow kinetics, while hydrogen bonding stabilizes transition states. Comparative studies with simpler triols (e.g., pentane-2,3,4-triol) show that branching reduces reactivity by ~30% due to steric effects . Kinetic isotope effects (KIEs) and Hammett plots quantify electronic vs. steric contributions .

Q. What methodologies are available for resolving enantiomers of this compound, and what analytical techniques validate chiral purity?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution using lipases can separate enantiomers. Chiral derivatization agents (e.g., Mosher’s acid) enhance NMR-based enantiomeric excess (ee) determination . Circular dichroism (CD) spectroscopy or polarimetry provides complementary validation, with detection limits as low as 1% ee .

Contradictions and Limitations in Evidence

  • While branched alkanes like 2,4-Dimethylhexane are well-studied in fuel research , direct data on their triol derivatives is sparse. Extrapolation from smaller triols (e.g., pentane-2,3,4-triol) is necessary but may overlook steric or electronic differences .
  • Computational models require experimental validation for accuracy in predicting properties like hydrogen-bond strength or reaction pathways.

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